CID 136405245

Descripción

Significance of Acid Red 4 within Azo Dye Chemistry and Industrial Relevance

As a monoazo dye, Acid Red 4 is synthesized through a diazotization reaction followed by an azo coupling. The general process involves the diazotization of an aromatic amine, in this case, p-Anisidine (B42471), which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid. scielo.org.mx This straightforward and cost-effective synthesis is a hallmark of azo dyes, contributing to their widespread production and use, making up more than half of all commercially produced dyes.

The industrial relevance of Acid Red 4 is primarily centered on its application as a colorant. Its anionic nature allows it to bind effectively to materials with cationic sites, such as protein fibers. ontosight.ai

Role in Material Science Applications

The primary application of Acid Red 4 in material science is in the dyeing of textiles, particularly protein-based fibers like wool and silk, as well as synthetic polyamides such as nylon. ontosight.aidyespigments.net The dye is valued for its bright red hue and good fastness properties, which refers to the resistance of the color to fading or running during washing or exposure to light. ontosight.ai The dyeing process with acid dyes like Acid Red 4 typically occurs in an acidic to neutral pH bath, which facilitates the ionic bonding between the dye's anionic sulfonate groups and the protonated amino groups of the fibers. dyespigments.net

Beyond textiles, Acid Red 4 and similar acid dyes find use in coloring other materials, including leather, paper, and certain plastics. nih.govalibaba.com Its utility also extends to the field of biological sciences, where it can be employed as a biological stain for visualizing specific cellular components in tissues during microscopic examination. ontosight.ai There is also mention of its use in the cosmetics industry, though this is subject to regulatory approval in various regions. ontosight.aialibaba.com

Use as a Model Pollutant in Environmental Research

The widespread use of azo dyes like Acid Red 4 in industries such as textiles leads to their presence in industrial wastewater, posing environmental challenges. Due to its stable aromatic structure, Acid Red 4 is not easily biodegradable and is considered an environmental contaminant. nih.gov This persistence, combined with its color, makes it a significant pollutant that can affect the aesthetic quality of water bodies and reduce light penetration, thereby impacting aquatic ecosystems.

These characteristics have led to Acid Red 4 being frequently used as a model pollutant in environmental research. Scientists utilize it to study and develop effective methods for treating dye-containing wastewater. Research focuses on various degradation and removal techniques, which are critical for mitigating the environmental impact of the dye industry.

Detailed Research Findings

Extensive research has been conducted on the removal of Acid Red 4 from aqueous solutions. The two primary strategies investigated are degradation, often through advanced oxidation processes (AOPs), and adsorption onto various materials.

One area of focus is photocatalytic degradation, where a semiconductor catalyst, such as titanium dioxide (TiO2), is activated by light to produce highly reactive oxygen species that break down the dye molecule. Studies have explored the efficiency of TiO2 membranes in degrading Acid Red 4, examining the influence of parameters like flow rate, catalyst loading, and light intensity on the decomposition ratio.

Adsorption is another widely studied removal method. This process involves the binding of the dye molecules to the surface of an adsorbent material. A variety of materials, including activated carbon and various biosorbents, have been tested for their capacity to adsorb Acid Red 4. Research in this area often involves analyzing adsorption kinetics and equilibrium isotherms to understand the efficiency and mechanism of the adsorption process.

Interactive Data Tables

Below are tables summarizing key findings from research on the degradation and adsorption of Acid Red 4.

Table 1: Physicochemical Properties of Acid Red 4

| Property | Value |

|---|---|

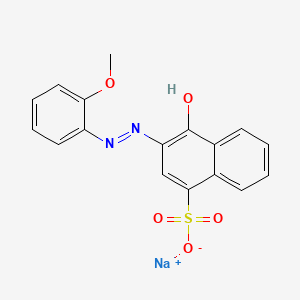

| Chemical Formula | C₁₇H₁₃N₂NaO₅S nih.gov |

| Molecular Weight | 380.4 g/mol nih.gov |

| Synonyms | Azoeosin, C.I. 14710 sigmaaldrich.com |

| Appearance | Red powder |

| Solubility | Soluble in water sdinternational.com |

Table 2: Research on Degradation and Adsorption of Acid Red 4

| Research Focus | Key Findings |

|---|---|

| Photocatalytic Degradation | Decomposition ratio increases with higher catalyst loading and light intensity but decreases with a higher flow rate. |

| Adsorption on Activated Carbon | Maximum adsorption capacity recorded at 526.32 mg/g. The process is endothermic. |

Structure

3D Structure of Parent

Propiedades

Número CAS |

5858-39-9 |

|---|---|

Fórmula molecular |

C17H14N2NaO5S |

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

sodium 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C17H14N2O5S.Na/c1-24-15-9-5-4-8-13(15)18-19-14-10-16(25(21,22)23)11-6-2-3-7-12(11)17(14)20;/h2-10,20H,1H3,(H,21,22,23); |

Clave InChI |

MBKYXXPUYASPFL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C.I. Acid Red 4 |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Studies

General Synthetic Routes for Azo Dyes

The synthesis of azo dyes is typically a two-step process involving the formation of a diazonium salt from a primary aromatic amine (diazotization) and the subsequent reaction of this diazonium salt with a coupling component containing activated aromatic rings (azo coupling). unb.cascispace.comnih.govjchemrev.com

Diazotization Processes

Diazotization is the reaction of a primary aromatic amine with nitrous acid in the presence of a strong acid, usually hydrochloric acid. unb.cajchemrev.comslideshare.net Nitrous acid is typically generated in situ by the reaction of sodium nitrite (B80452) with the strong acid at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt intermediate. unb.cajchemrev.comchemistrystudent.com

The general reaction can be represented as:

Ar-NH₂ + HNO₂ + HX → Ar-N₂⁺ X⁻ + 2H₂O

Where Ar is an aryl group, and X⁻ is an anion from the strong acid (e.g., Cl⁻).

For the synthesis of Acid Red 4, the diazo component is p-anisidine (B42471) (4-methoxyaniline). worlddyevariety.com

Azo Coupling Reactions with Nucleophilic Components

The diazonium salt formed in the first step acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component, through an electrophilic aromatic substitution mechanism. scispace.comnih.govslideshare.netwikipedia.org Common coupling components include phenols, naphthols, aromatic amines, and compounds with activated methylene (B1212753) groups. scispace.comjchemrev.comslideshare.netwikipedia.org

The general azo coupling reaction is:

Ar-N₂⁺ X⁻ + H-Ar'-H → Ar-N=N-Ar' + HX

Where Ar' is the coupling component, typically an activated aromatic ring. The coupling usually occurs at the para position to the activating group on the coupling component. If the para position is blocked, coupling can occur at an ortho position, although often at a slower rate. wikipedia.orgorganic-chemistry.org The pH of the reaction is crucial; for coupling with phenols, alkaline conditions are generally used, while for amines, weakly acidic or neutral conditions are preferred. wikipedia.orgorganic-chemistry.org

In the synthesis of Acid Red 4, the diazonium salt derived from p-anisidine is coupled with 4-hydroxynaphthalene-1-sulfonic acid. worlddyevariety.com This coupling occurs at the position para to the hydroxyl group and ortho to the sulfonate group on the naphthol derivative.

Mechanistic Considerations of Azo Bond Formation

The azo coupling reaction proceeds via an electrophilic aromatic substitution mechanism. scispace.comslideshare.netwikipedia.org The highly electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component. This attack forms a sigma complex (also known as a Meisenheimer complex in some related reactions), which then loses a proton to restore aromaticity, resulting in the formation of the stable azo linkage (-N=N-). slideshare.netwikipedia.org The reaction is typically exothermic and fast. researchgate.net

Factors influencing the reaction rate and regioselectivity include the electronic nature of substituents on both the diazo and coupling components, the pH of the reaction medium, and the temperature. Electron-donating groups on the coupling component activate the ring towards electrophilic attack, while electron-withdrawing groups on the diazo component increase the electrophilicity of the diazonium ion.

Advanced Synthesis Approaches for Acid Dyes

While traditional batch processes involving diazotization and azo coupling are widely used, advanced synthetic approaches are being explored to improve efficiency, safety, and environmental impact, particularly for acid dyes which are often water-soluble. researchgate.netacs.orgrsc.org

Continuous and Flow Synthesis Strategies

Continuous flow synthesis offers several advantages over traditional batch processes for azo dye production, including improved mass and heat transfer, better control over reaction parameters, enhanced safety due to smaller reaction volumes of unstable intermediates, and potential for higher throughput and consistent product quality. researchgate.netacs.orgrsc.orgnih.govdp.tech

Given the often exothermic and fast nature of diazotization and coupling reactions, continuous flow systems, particularly using microreactors, are well-suited for controlling these reactions and minimizing the risks associated with handling unstable diazonium salts. researchgate.netnih.govdp.tech

Research has demonstrated the successful continuous flow synthesis of various azo dyes. researchgate.netacs.orgrsc.orgnih.govdp.tech Challenges in the continuous flow synthesis of water-soluble acid dyes, such as potential precipitation of diazonium salts or products in heterogeneous systems, are being addressed through the design of specialized reactor systems and optimization of reaction conditions, including the use of specific solvent systems or higher slurry concentrations. acs.orgrsc.org Modular cascade flow reactors have been developed to integrate the diazotization and coupling steps in a continuous process, allowing for efficient and safe production. nih.gov

Data Tables

Conceptual Data Illustration: Diazotization Conditions

| Aromatic Amine | Acid | Nitrite | Temperature (°C) | Notes |

| p-Anisidine | HCl | NaNO₂ | 0-5 | Typical conditions for diazonium salt formation |

Conceptual Data Illustration: Azo Coupling Conditions (Phenols/Naphthols)

| Diazonium Salt | Coupling Component | pH | Temperature (°C) | Expected Product Type |

| From p-Anisidine | 4-Hydroxynaphthalene-1-sulfonic acid | Alkaline | Low (e.g., 0-10) | Acid Azo Dye (Acid Red 4) |

These tables represent typical conditions based on the general synthesis of azo dyes and the specific precursors for Acid Red 4, as described in the literature. worlddyevariety.comunb.cajchemrev.comwikipedia.org

Detailed Research Findings

Research into azo dye synthesis continues to focus on improving efficiency, sustainability, and the creation of dyes with tailored properties. Recent findings highlight the potential of continuous flow systems for safer and more efficient production, particularly for water-soluble dyes where handling large volumes of potentially hazardous intermediates in batch can be challenging. researchgate.netacs.orgrsc.org The integration of heterocyclic scaffolds is a key area for developing new acid dyes with diverse applications, including those beyond traditional textile dyeing. rsc.orgtandfonline.comresearchgate.net Studies demonstrate that the choice of heterocyclic structure and coupling component significantly influences the final dye's properties. researchgate.net

Environmental Fate and Transport Dynamics

Aqueous Phase Behavior and Environmental Distribution

Acid Red 4's behavior in the aqueous phase is a critical aspect of its environmental distribution, particularly given its use in dyeing processes that generate wastewater ontosight.ainih.gov.

Hydrophilicity and Water Column Persistence

Acid Red 4 is designed to be soluble in water, a key characteristic of acid dyes ontosight.ainih.gov. This hydrophilicity facilitates its dissolution in water bodies. The presence of a sulfonate group (-SO₃⁻) and a hydroxyl group (-OH) in its structure contributes to its water solubility nih.govuni.lu. The sodium salt form further enhances its solubility in water ontosight.ai.

Due to its hydrophilic nature, Acid Red 4 is expected to persist in the water column rather than readily volatilizing or partitioning into non-aqueous phases nih.gov. While specific persistence data for Acid Red 4 were not extensively found, azo dyes in general can be resistant to aerobic biodegradation nih.gov. However, anaerobic bacteria may have the ability to cleave the azo linkage, potentially leading to biodegradation under anaerobic conditions nih.gov. The persistence of dyes in aquatic environments is a known concern due to their potential to alter ecological conditions and their resistance to biodegradation nih.gov.

Sorption and Partitioning in Environmental Matrices

Sorption and partitioning processes dictate how Acid Red 4 distributes itself between the aqueous phase and solid environmental matrices such as suspended solids, sediments, and soils.

Interaction with Suspended Solids and Sediments

Acid dyes, being anionic in nature, can interact with positively charged sites on environmental solids nih.govresearchgate.net. The partitioning of chemicals between the water phase and suspended solids and sediments is a significant factor in their environmental transport and fate epa.govumich.edu.

While specific data for Acid Red 4's interaction with suspended solids and sediments were limited in the search results, studies on similar acid dyes and general principles of dye adsorption provide insight. Anionic dyes like Acid Red 88 have shown high adsorption capacities onto various materials, including modified clays (B1170129) and activated carbon researchgate.netresearchgate.netresearchgate.net. The adsorption capacity can be influenced by factors such as pH, with lower pH often favoring the adsorption of anionic dyes due to increased positive charge on the adsorbent surface researchgate.netsaspublishers.com.

Partitioning to suspended solids and sediments can reduce the concentration of the dye in the water column, potentially affecting its transport downstream. However, the extent of this partitioning depends on the specific characteristics of the solids (e.g., organic carbon content, surface charge) and the water chemistry epa.govumich.edu.

Adsorption onto Soil and Mineral Surfaces (e.g., clay, goethite)

Goethite (α-FeOOH), an iron oxyhydroxide mineral commonly found in soils, also plays a significant role in the adsorption of organic and inorganic substances due to its reactive surface sites and high surface area mdpi.comresearchgate.netresearchgate.netdiva-portal.org. Goethite's surface charge is pH-dependent, with a point of zero charge typically around 9.4, meaning its surface carries a net positive charge below this pH, which can facilitate the adsorption of anionic compounds like acid dyes diva-portal.org. Studies on the interaction of organic compounds, including carboxylic acids which share some functional similarities with the sulfonate group in Acid Red 4, with goethite surfaces have shown strong adsorption through interactions with surface iron ions and hydrogen bonding rsc.orgacs.org.

While direct adsorption data for Acid Red 4 on pure clay or goethite were not explicitly found, research on similar anionic dyes indicates that these minerals can act as adsorbents researchgate.netub.ro. The adsorption process can involve electrostatic interactions between the negatively charged dye molecules and positively charged sites on the mineral surfaces, as well as potential hydrogen bonding researchgate.netresearchgate.netpjoes.com. The extent of adsorption can vary depending on the specific type of clay or goethite, their surface properties, and the environmental conditions such as pH and ionic strength researchgate.netresearchgate.netacs.org.

The adsorption of Acid Red 4 onto soil and mineral surfaces can reduce its mobility in the terrestrial environment, potentially limiting its leaching into groundwater. However, factors such as competitive adsorption with other anions or organic matter, and changes in environmental conditions, can influence the strength and reversibility of this adsorption mdpi.comresearchgate.netdiva-portal.orgpublish.csiro.au.

Photocatalytic Degradation Processes

Photocatalysis has emerged as a promising technology for the degradation of organic dyes like Acid Red 4. This process typically involves the use of a semiconductor photocatalyst that, upon activation by light, generates highly reactive oxygen species (ROS) capable of breaking down the complex dye molecule.

Titanium dioxide (TiO₂) is one of the most extensively studied photocatalysts due to its chemical stability, low cost, and non-toxic nature. nih.gov Its application in the degradation of Acid Red 4 has been a central focus of research. Studies have demonstrated the effectiveness of TiO₂ in a photocatalytic membrane reactor for the decomposition of Acid Red 4. nih.gov

To enhance the photocatalytic efficiency of TiO₂, modifications such as doping with metals or creating composites have been explored. Silver-doped TiO₂ (Ag/TiO₂) composites, for instance, have shown improved performance. The introduction of silver can enhance the separation of photogenerated electrons and holes, thereby increasing the quantum yield of the photocatalytic process. mdpi.com One study on a similar reactive red dye demonstrated that a 3% Ag-TiO₂ composite achieved complete degradation of a 30 mg/L dye solution within 60 minutes, which was 36% faster than unmodified TiO₂. uitm.edu.my

A significant challenge in using powdered photocatalysts is their recovery after the treatment process. uitm.edu.my To address this, various immobilization techniques have been developed. One approach involves coating TiO₂ onto the surface of a porous ceramic tube for use in a photocatalytic membrane reactor. nih.gov This setup allows for simultaneous permeation of the solution and photocatalytic reaction.

Another innovative technique is the creation of nanofiber-nanoparticle composites. In one study, TiO₂ nanoparticles were embedded in a nanofiber support layer on a glass plate. semanticscholar.org This composite structure demonstrated enhanced photocatalytic kinetics compared to a single layer of nanoparticle catalyst. semanticscholar.org Specifically, the TiO₂ nanofiber-nanoparticle composite exhibited a kinetic rate constant (k') of 0.018/min, which was higher than that of a single layer of nanoparticle catalyst (k' = 0.015/min). semanticscholar.org Research has also shown that immobilized TiO₂ nanoparticle catalysts can achieve up to 82.3% decolorization of Acid Red 4 in two hours. semanticscholar.orgui.ac.id

| Catalyst System | Support Material | Key Feature | Performance Metric | Reference |

| TiO₂ | Porous Ceramic Tube | Immobilized membrane reactor | Dead-end system showed 3-5 times higher decomposition than cross-flow | nih.gov |

| TiO₂ nanoparticles | Glass plate with nanofiber support | Nanofiber-nanoparticle composite | Kinetic rate constant (k') of 0.018/min | semanticscholar.org |

| TiO₂ microparticles | Acrylic plate | Immobilized microparticles | 77.8% decolorization in 2 hours | semanticscholar.orgui.ac.id |

| TiO₂ nanoparticles | Glass plate | Immobilized nanoparticles | 82.3% decolorization in 2 hours | semanticscholar.orgui.ac.id |

The efficiency of the photocatalytic degradation of Acid Red 4 is influenced by several operational parameters.

Catalyst Loading: For suspended catalysts, there is often an optimal concentration beyond which the efficiency decreases due to light scattering and reduced light penetration. For immobilized systems, an increase in catalyst loading generally leads to an increased decomposition ratio, although this effect may plateau at higher loadings. nih.govsemanticscholar.org In one study, the decomposition ratio increased with catalyst loading but remained constant at higher levels. nih.gov

Light Intensity: The rate of photocatalytic degradation typically increases with light intensity, as a higher photon flux leads to the generation of more electron-hole pairs. However, similar to catalyst loading, this effect can level off at very high intensities. nih.gov

pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a crucial step in the degradation process. For some azo dyes, degradation is more effective in an acidic medium. researchgate.net

Reactor Configurations: The design of the photoreactor plays a vital role. For instance, in a photocatalytic membrane reactor, a dead-end flow configuration was found to be significantly more efficient than a cross-flow system for the degradation of Acid Red 4. nih.gov The decomposition ratios for the dead-end system were three and five times higher than the cross-flow system at specific flow rates. nih.gov

| Parameter | Effect on Degradation Rate | Reason | Reference |

| Catalyst Loading | Increases to an optimum, then may decrease (suspended) or plateau (immobilized) | Increased active sites vs. light scattering/shielding | nih.govsemanticscholar.org |

| Light Intensity | Increases up to a certain point | Increased generation of electron-hole pairs | nih.gov |

| pH | Influences surface charge and adsorption | Affects the interaction between catalyst surface and dye molecules | researchgate.net |

| Flow Rate | Decreases with increasing flow rate | Shorter residence time of the pollutant in the reactor | nih.gov |

The degradation of azo dyes like Acid Red 4 in photocatalytic systems is primarily driven by the action of highly reactive hydroxyl radicals (•OH). nih.gov When the semiconductor photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). The holes (h⁺) can react with water or hydroxide (B78521) ions to form •OH radicals. These radicals are powerful, non-selective oxidizing agents that can attack the dye molecule. nih.gov

The initial and most critical step in the degradation of azo dyes is the cleavage of the azo bond (–N=N–). The hydroxyl radicals attack this chromophoric group, leading to the decolorization of the solution. This initial attack breaks the molecule into smaller aromatic intermediates. Subsequent attacks by •OH radicals lead to the opening of these aromatic rings and their eventual mineralization into simpler, non-toxic inorganic compounds such as CO₂, H₂O, and inorganic ions. researchgate.net

The kinetics of the photocatalytic degradation of organic pollutants are often described by the Langmuir-Hinshelwood (L-H) model. This model is frequently used for heterogeneous catalytic reactions and can be simplified to a pseudo-first-order kinetic model under certain conditions, particularly at low initial dye concentrations. nih.gov Studies on the photocatalytic degradation of azo dyes have shown that the process often follows pseudo-first-order kinetics. nih.gov

The L-H model relates the initial degradation rate (r₀) to the initial concentration of the reactant (C₀) and is given by: r₀ = (k * K * C₀) / (1 + K * C₀) where 'k' is the reaction rate constant and 'K' is the adsorption coefficient of the reactant onto the photocatalyst surface.

At low initial concentrations, the equation simplifies to a first-order reaction: r₀ = k * K * C₀ = k_app * C₀ where k_app is the apparent pseudo-first-order rate constant.

Development of Semiconductor Photocatalysts (e.g., TiO2, CaO, Ag/TiO2 Composites)

Electrochemical Degradation Methodologies

Electrochemical methods offer an alternative route for the degradation of Acid Red 4 and other persistent dyes. These techniques utilize an electric current to drive oxidation and reduction reactions that break down the pollutant molecules. jchps.com

One common approach is indirect anodic oxidation, where a strong oxidizing agent, such as active chlorine (hypochlorite), is generated in situ from a supporting electrolyte like sodium chloride (NaCl). jchps.comresearchgate.net This electrogenerated oxidant then attacks and degrades the dye molecules. The effectiveness of this process can be influenced by parameters such as current density, operating time, and the material of the electrodes used (e.g., Ti/RuO₂-TiO₂ and stainless steel). jchps.com Research on a similar acid dye, Rose Bengal, showed that the rate of degradation increases with the applied current density. jchps.com

Another advanced electrochemical process is the electro-Fenton method, which involves the in-situ generation of hydroxyl radicals through the Fenton reaction. researchgate.net In this process, hydrogen peroxide (H₂O₂) is produced at the cathode, which then reacts with added Fe²⁺ ions to form •OH radicals. researchgate.net These radicals are highly effective in mineralizing organic pollutants.

Hybrid Electrochemical Processes (e.g., Electro-oxidation–plasma, Electrochemical-UV Combinations)

Biodegradation Pathways and Bioremediation

Bioremediation offers an eco-friendly and cost-effective alternative for treating dye-contaminated wastewater. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex dye molecules.

The initial and most critical step in the biodegradation of azo dyes like Acid Red 4 is the reductive cleavage of the azo bond (–N=N–) under anaerobic or microaerophilic conditions. tandfonline.comfrontiersin.org This is typically carried out by intracellular or extracellular enzymes called azoreductases, which are produced by a wide range of microorganisms. researchgate.net This cleavage results in the formation of colorless but potentially harmful aromatic amines. These amines can then be further degraded, often under aerobic conditions, through ring cleavage into smaller, non-toxic compounds, eventually leading to complete mineralization (conversion to CO₂, H₂O, and inorganic salts). frontiersin.orgiwaponline.com

Several microorganisms have been identified for their ability to degrade various "Acid Red" dyes:

Bacillus megaterium : A bacterial strain isolated from textile wastewater was shown to completely degrade Acid Red 337. The proposed pathway involves the initial cleavage of the azo bond, forming intermediate products like 2-Trifluoromethyl-5-{(aminoxy) phenyl} and 7,8-diamino-3-{(aminoxy) sodium sulfonyl) naphthalene}-1-ol. These intermediates are subsequently broken down into smaller aliphatic compounds such as methyl propionate, methyl formate, and acetic acid, and finally CO₂. tandfonline.com

Acinetobacter radioresistens : This bacterium has been reported to effectively decolorize Acid Red, achieving up to 90% removal at a concentration of 500 ppm, primarily through the action of azoreductase. researchgate.net

White-rot Fungi: Fungi, particularly white-rot fungi, are highly effective in degrading dyes due to their production of powerful extracellular ligninolytic enzymes like laccase and peroxidases. nih.gov These enzymes have a non-specific action and can degrade a wide range of complex aromatic structures. A study using white-rot fungi immobilized on corn straw biochar achieved a removal rate of over 97% for Acid Red G. The degradation pathway involved the breakdown of the dye into intermediates like aniline (B41778) and 5-(acetamino)-4-hydroxy-3-amino-2,7-naphthalene disulfonic acid, which were then further mineralized. iwaponline.com

The table below summarizes the performance of different microorganisms in the degradation of various Acid Red dyes.

| Microorganism | Dye | Degradation/Decolorization Efficiency | Reference |

|---|---|---|---|

| Bacillus megaterium | Acid Red 337 | 91% of 500 mg/L in 24h | tandfonline.com |

| Acinetobacter radioresistens | Acid Red | ~90% of 500 mg/L | researchgate.net |

| White-rot fungi (immobilized) | Acid Red G | 97.62% | iwaponline.com |

| Streptomyces globosus | Acid Fast Red | 81.6% (static conditions) | researchgate.net |

Adsorption-Based Removal Strategies

Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

A variety of materials have been investigated for their potential to adsorb Acid Red 4. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure. x-mol.netmanipal.eduresearchgate.netresearchgate.net Studies have shown that activated carbon prepared at high temperatures (600°C) can have a maximum adsorption capacity of 526.32 mg/g for Acid Red 4. x-mol.netresearchgate.net

Chitosan (B1678972), a biopolymer derived from chitin, has also been explored in various forms (powder, hydrogel, aerogel) as an adsorbent for acidic dyes. mdpi.com The adsorption capacity of chitosan is influenced by its crystallinity and specific surface area. mdpi.com For Acid Red 27, a chitosan hydrogel with low crystallinity exhibited the highest adsorption capacity of 2732.2 mg/g. mdpi.com

Biochar derived from agricultural waste, such as spent macroalgae, has also been shown to be an effective adsorbent for acid dyes. gnest.org The maximum removal efficiency of Acid Red 88 using macroalgae biochar was found to be 87.64%. gnest.org

| Adsorbent Material | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

| Activated Carbon | Acid Red 4 | 526.32 | x-mol.netresearchgate.net |

| Chitosan Hydrogel | Acid Red 27 | 2732.2 | mdpi.com |

| Chitosan Aerogel | Acid Red 27 | 675.7 | mdpi.com |

| Chitosan Powder | Acid Red 27 | 534.8 | mdpi.com |

| Chitosan Nanofibrous Membrane | Acid Red 27 | 215.6 | mdpi.com |

| Spent Macroalgae Biochar | Acid Red 88 | Not specified (87.64% removal) | gnest.org |

Development and Characterization of Adsorbent Materials

Chitosan-Based Adsorbents with Varied Morphologies

A study on a series of chitosan-grafted polyaniline derivatives demonstrated their effectiveness in removing Acid Red 4 (AR4) from aqueous solutions. Among the synthesized copolymers, chitosan-g-poly(N-ethylaniline) (CS-g-PNEANI) exhibited the highest maximum adsorption capacity (Qmax) of 98 mg/g for Acid Red 4. science.govscience.gov The adsorption process was optimized based on pH, adsorbent amount, and dye concentration. science.govscience.gov

While not specific to Acid Red 4, other research has shown that chitosan-based nanofibers, such as those made from chitosan/polyvinyl alcohol (PVA) blends, are effective in adsorbing other anionic dyes like Congo Red, with the data fitting well to the Langmuir isotherm and pseudo-second-order kinetic model. This suggests that chitosan nanofibers could also be a promising adsorbent for Acid Red 4.

Magnetic Nanoparticles and Their Composites

Magnetic nanoparticles offer a significant advantage in wastewater treatment due to their easy separation from the treated effluent using a magnetic field. While specific research on the use of Fe3O4-impregnated rice husk ash for the removal of Acid Red 4 is limited, studies on other magnetic composites highlight their potential. For instance, Fe3O4 hollow nanospheres have been synthesized and studied for their dye absorption properties, indicating the applicability of magnetic iron oxides in dye remediation. science.gov

Functionalized Polymeric Nanofiber Membranes

Functionalized nanofiber membranes, with their high surface-area-to-volume ratio and porous structure, are excellent candidates for dye adsorption. Research on the treatment of textile dye effluent using polyamide-based nanofiltration membranes has shown that for anionic dyes like Acid Red 4, the amphoteric nature of the polyamide material influences dye retention, with lower retention observed at pH 3 compared to pH 6. researchgate.netresearchgate.net While specific data on PVA/SiO2 nanofiber membranes for Acid Red 4 adsorption is not detailed in the available literature, the principles of surface chemistry and pH dependence observed with polyamide membranes are likely to be relevant.

Modified Bentonite (B74815) and Clay Minerals

Adsorption Kinetics and Equilibrium Modeling

Understanding the kinetics and equilibrium of the adsorption process is crucial for the design and optimization of treatment systems. This involves fitting experimental data to various mathematical models to elucidate the adsorption mechanism, rate, and capacity.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The rate at which a dye is adsorbed onto a material can be described by kinetic models. The pseudo-second-order kinetic model has been frequently found to best describe the adsorption of Acid Red 4 onto various adsorbents.

For example, the adsorption of Acid Red 4 onto chitosan-grafted polyaniline derivatives was found to follow the pseudo-second-order kinetic model. science.govscience.govscience.gov Similarly, a study on the removal of Acid Red 4 using activated carbon prepared from Paulownia tomentosa wood also reported that the adsorption kinetics were best fitted by the pseudo-second-order model. researchgate.netresearchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

The table below summarizes the kinetic model findings for Acid Red 4 adsorption on different materials.

| Adsorbent | Kinetic Model | Reference |

| Chitosan-g-poly(N-ethylaniline) | Pseudo-Second-Order | science.govscience.govscience.gov |

| Activated Carbon (Paulownia tomentosa) | Pseudo-Second-Order | researchgate.netresearchgate.net |

Langmuir, Freundlich, and Redlich-Peterson Isotherm Models

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The adsorption of Acid Red 4 onto activated carbon from Paulownia tomentosa was well-described by the Langmuir model, indicating a homogeneous adsorption process. researchgate.net

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. For the adsorption of Acid Red 4, it has been noted that both the Langmuir and Freundlich isotherms are obeyed at low concentrations.

The Redlich-Peterson isotherm is a hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems. While specific applications of the Redlich-Peterson model for Acid Red 4 are not extensively detailed in the reviewed literature, it is a versatile model often used to describe dye adsorption. For instance, in a study on phenol (B47542) adsorption on clays, the Freundlich model, a component of the Redlich-Peterson isotherm, was found to be the most appropriate. sciencesconf.org

The following table presents a summary of the applicable isotherm models for the adsorption of Acid Red 4.

| Adsorbent | Isotherm Model(s) | Adsorption Capacity (Qmax) | Reference |

| Chitosan-g-poly(N-ethylaniline) | Not specified | 98 mg/g | science.govscience.govscience.gov |

| Activated Carbon (Paulownia tomentosa) | Langmuir | Not specified | researchgate.net |

Degradation and Remediation Technologies

Adsorption

The adsorption of Acid Red 4 onto various materials is a complex process governed by multiple interaction mechanisms. The predominant mechanisms are largely dependent on the specific properties of the adsorbent material and the chemistry of the aqueous solution. Research indicates that the removal of Acid Red 4 is often not attributable to a single mechanism but rather a combination of physical and chemical processes.

Chemisorption and Electrostatic Interactions: A significant body of evidence points to chemisorption as a primary mechanism in the adsorption of Acid Red 4, particularly on activated carbons and polymer composites. mdpi.comscirp.org This is frequently substantiated by the successful application of the pseudo-second-order kinetic model to describe the experimental data, which implies that the rate-limiting step involves chemical interactions between the dye molecules and the adsorbent surface. mdpi.com

Electrostatic interaction is a crucial component of this process. Acid Red 4 is an anionic dye, carrying a negative charge from its sulfonate groups (-SO₃⁻). The surface charge of the adsorbent, which is highly dependent on the solution's pH, therefore plays a critical role. nih.gov At low pH values (acidic conditions), the surface of many adsorbents, such as activated carbon or chitosan (B1678972), becomes protonated, resulting in a net positive charge. mdpi.comresearchgate.net This creates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic Acid Red 4 molecules, significantly enhancing adsorption efficiency. nih.govresearchgate.net This pH-dependent interaction is one of the most consistently reported factors in the effective removal of this dye. mdpi.comscience.gov

Diffusion-Controlled Processes: In addition to surface interactions, diffusion is also a key rate-controlling step. Studies utilizing intraparticle diffusion models have shown that the adsorption process involves the migration of dye molecules from the bulk solution to the adsorbent's surface, followed by diffusion into the porous structure of the material. mdpi.comresearchgate.netx-mol.net Research on degassed activated carbon indicated that after an initial rapid adsorption phase onto the exterior surface, the process becomes steadier as the dye molecules diffuse into the micropores. researchgate.netx-mol.net

The table below summarizes the key adsorption mechanisms for Acid Red 4 identified in various studies.

| Adsorbent | Dominant Mechanism(s) | Supporting Evidence | Reference |

|---|---|---|---|

| Activated Carbon (from Paulownia tomentosa) | Chemisorption, Electrostatic Interaction, Diffusion | Good fit of Pseudo-Second-Order kinetic and Langmuir isotherm models; Intraparticle diffusion model applicability; Optimal adsorption at pH 1. | mdpi.comresearchgate.net |

| Degassed Activated Carbon | Chemisorption, Diffusion | Good fit of Pseudo-Second-Order kinetic and Langmuir isotherm models; Intraparticle diffusion model showed a diffusion-controlled process. | researchgate.netx-mol.net |

| Chitosan-g-poly(N-ethylaniline) Copolymer | Chemisorption, Electrostatic Interaction | High adsorption capacity for anionic dyes; pH-dependent process. | science.govscience.govscience.gov |

| Activated Silica (B1680970) Gel | Chemisorption | Thermodynamic data (enthalpy of adsorption) indicated strong chemical interaction. | jcsp.org.pk |

The efficiency of Acid Red 4 removal by adsorption is highly sensitive to several operational parameters. Optimizing these conditions is essential for maximizing removal capacity and understanding the underlying thermodynamic and kinetic properties of the process.

Effect of pH: The pH of the aqueous solution is one of the most influential factors in the adsorption of Acid Red 4. As an anionic dye, its removal is consistently favored in acidic conditions. mdpi.comnih.gov Studies on activated carbon derived from Paulownia tomentosa identified an optimal pH of approximately 1 for maximum dye uptake. mdpi.comresearchgate.net At such low pH, the adsorbent's surface becomes highly protonated, leading to strong electrostatic attraction with the negatively charged dye anions. researchgate.net As the pH increases, the adsorbent surface becomes less positive or even negatively charged, causing increased electrostatic repulsion and a subsequent decrease in adsorption efficiency. nih.gov

Effect of Initial Dye Concentration: The initial concentration of Acid Red 4 in the wastewater influences both the removal percentage and the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent). Generally, for a fixed adsorbent dosage, an increase in the initial dye concentration leads to an increase in the adsorption capacity up to a saturation point. nih.gov This is because a higher concentration gradient provides a greater driving force for the dye to move to the adsorbent surface. nih.gov However, the percentage of dye removed may decrease at higher concentrations because the available active sites on the adsorbent become saturated. nih.gov

Effect of Contact Time: The adsorption of Acid Red 4 is typically a rapid process. Research has shown that a significant portion of the total adsorption occurs within the first few minutes of contact. For instance, when using activated carbon from Paulownia tomentosa, equilibrium was reached in just 5 minutes. mdpi.com Similarly, adsorption onto degassed activated carbon was very fast for the first 15 minutes before slowing as the process became limited by diffusion into the adsorbent's pores. researchgate.netx-mol.net This initial rapid phase is due to the abundance of readily available active sites on the adsorbent's exterior surface.

Effect of Temperature: The influence of temperature on the adsorption of Acid Red 4 reveals important thermodynamic characteristics of the process, which can vary depending on the adsorbent used.

Endothermic Process: A study using degassed activated carbon found the adsorption to be an endothermic process, with a positive enthalpy change (ΔH°) of +16 kJ/mol. researchgate.netx-mol.net In this case, increasing the temperature enhances the adsorption capacity. The Gibbs free energy (ΔG°) values were negative across the tested temperatures, indicating that the process was spontaneous. researchgate.netx-mol.net

Exothermic Process: Conversely, another study using activated carbon from Paulownia tomentosa reported the process to be exothermic, with a negative ΔH° value. mdpi.com Similarly, adsorption onto activated silica gel was also found to be exothermic. jcsp.org.pk For these systems, an increase in temperature hinders the adsorption process, suggesting that lower temperatures are more favorable for dye removal.

This discrepancy highlights that the thermodynamic nature of adsorption is not universal for the dye but is specific to the adsorbent-adsorbate system. In both scenarios, negative ΔG° values confirmed the spontaneous nature of the adsorption. mdpi.comresearchgate.net

The table below provides a summary of findings on the effects of process parameters from key studies on Acid Red 4.

| Parameter | Adsorbent | Observation | Reference |

|---|---|---|---|

| pH | Activated Carbon (P. tomentosa) | Optimal removal was achieved at pH ≈ 1. | mdpi.comresearchgate.net |

| Contact Time | Activated Carbon (P. tomentosa) | Equilibrium was reached rapidly, within approximately 5 minutes. | mdpi.com |

| Degassed Activated Carbon | Adsorption was very fast for the first 15 minutes, then slowed. | researchgate.netx-mol.net | |

| Temperature | Degassed Activated Carbon | Process is endothermic (ΔH° = +16 kJ/mol). Adsorption is spontaneous. | researchgate.netx-mol.net |

| Activated Carbon (P. tomentosa) | Process is exothermic. Adsorption is spontaneous. | mdpi.com | |

| Activated Silica Gel | Process is exothermic. | jcsp.org.pk | |

| Maximum Adsorption Capacity (qₘ) | Degassed Activated Carbon | 526.32 mg/g | researchgate.netx-mol.net |

| Chitosan-g-poly(N-ethylaniline) | 98 mg/g | science.govscience.govscience.gov |

Degradation Product Analysis and Pathway Elucidation

Identification of Intermediate and Terminal Degradation Products

The degradation of Acid Red 4, like other azo dyes, proceeds through the formation of various intermediate compounds before potentially reaching complete mineralization.

The initial and most significant step in the degradation of azo dyes is the cleavage of the azo bond (–N=N–). scconline.orgimrpress.com This reductive cleavage breaks the molecule into smaller, colorless aromatic amines. scconline.orgmdpi.com The formation of these amines is a primary indicator that degradation has been initiated. For instance, the degradation of azo dyes can lead to the formation of aromatic amines like aniline (B41778) and o-toluidine. scconline.org In mammals, azo compounds are metabolized, primarily by the intestinal microflora and also by liver enzymes, through reductive cleavage to their corresponding amines. europa.eu This process is not limited to biological systems; chemical reduction methods also readily cleave the azo bond to produce aromatic amines. imrpress.com For example, the azo dye Direct Blue 14 has been shown to be split into the aromatic amine o-tolidine (B45760) by human skin bacteria. europa.eu

The azo bond's susceptibility to cleavage by reducing agents makes azo dyes precursors for aromatic amines. imrpress.com This transformation is a key step in both biological and chemical degradation processes.

Following the initial azo bond cleavage, the resulting aromatic intermediates can undergo further degradation. This process, known as mineralization, involves the breakdown of these aromatic structures into simpler, non-toxic inorganic compounds such as carbon dioxide (CO₂), water, and mineral acids. tandfonline.comneptjournal.com

The complete degradation of a related dye, Acid Red 337, by Bacillus megaterium resulted in the formation of small aliphatic compounds like acetic acid, methyl formate, and methyl propionate, along with carbon dioxide. tandfonline.com This indicates that the complex aromatic rings are opened and broken down into much smaller molecules. Similarly, the degradation of Acid Orange 7 can lead to the formation of low-molecular-weight organic acids, which are then further degraded to CO₂. neptjournal.com The mineralization of various organic pollutants, including dyes, often results in the formation of aliphatic acids such as acetic acid, oxalic acid, and malonic acid as final steps before complete conversion to CO₂. jocpr.com

The table below summarizes some of the identified degradation products from related azo dyes, illustrating the types of compounds formed during the degradation process.

| Original Dye | Degradation Product | Type |

| Acid Red 337 | 2-Trifluoromethyl 5-{(aminoxy) phenyl) | Intermediate |

| Acid Red 337 | 7, 8-diamino-3-{(aminoxy) sodium sulfonyl) naphthalene}-1-ol | Intermediate |

| Acid Red 337 | Carbon dioxide | Terminal |

| Acid Red 337 | Acetic acid | Terminal |

| Acid Red 337 | Methyl formate | Terminal |

| Acid Red 337 | Methyl propionate | Terminal |

| Direct Red 23 | Maleic acid | Terminal |

This table is based on findings from studies on similar azo dyes, providing insight into the potential degradation products of Acid Red 4. tandfonline.comnih.gov

Proposed Degradation Pathways for Acid Red 4 and Related Azo Dyes

The breakdown of Acid Red 4 and similar azo dyes can occur through different mechanisms, primarily categorized as oxidative and reductive pathways.

Oxidative degradation pathways involve the use of strong oxidizing agents, such as hydroxyl radicals (•OH), to attack the dye molecule. researchgate.net These pathways can include several types of reactions:

Hydroxylation: This involves the addition of hydroxyl groups to the aromatic rings, making them more susceptible to ring cleavage. researchgate.netresearchgate.net

Decarboxylation: This is the removal of carboxyl groups, often leading to the formation of simpler organic acids and eventually CO₂. researchgate.netredalyc.orgasm.org

In the Fenton process, a type of advanced oxidation process, hydroxyl radicals are generated and react with the dye, leading to the formation of various intermediates. nih.gov For example, the degradation of the naphthalene (B1677914) azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent resulted in 19 different aromatic compounds of varying complexity before their eventual breakdown into short-chain carboxylic acids. nih.gov Similarly, the degradation of Acid Red 73 by activated persulfate involves the attack of sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals on the dye molecule, destroying the chromophoric groups. acs.orgnih.gov

Reductive pathways are characterized by the cleavage of the azo bond, typically under anaerobic (oxygen-free) conditions. frontiersin.org This process is often mediated by microorganisms containing enzymes like azoreductase. mdpi.comfrontiersin.org The reduction of the azo bond leads to the formation of aromatic amines. frontiersin.org While this step effectively decolorizes the wastewater, the resulting aromatic amines can sometimes be more toxic than the parent dye. Therefore, a subsequent aerobic (oxygen-present) treatment step is often required to degrade these amines completely. ijcmas.com

For example, the anaerobic treatment of Acid Orange 7 results in the reductive cleavage of the azo bond to form colorless aromatic amines. frontiersin.org The Mtr respiratory pathway in Shewanella species is one mechanism for the extracellular reduction of azo dyes. frontiersin.org

Advanced Analytical Techniques for Product Characterization

Identifying the numerous and often transient intermediates formed during dye degradation requires sophisticated analytical techniques. These methods allow researchers to separate, identify, and quantify the degradation products, providing crucial information for elucidating the degradation pathways.

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating the components of the complex mixture of degradation products. nih.gov It is often coupled with other detection methods for identification.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight and structural information about the separated compounds, enabling their identification. tandfonline.comarcjournals.orgjneonatalsurg.com High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula of unknown products. nih.govmdpi.com

Spectrophotometry: UV-Visible spectrophotometry is used to monitor the decolorization of the dye solution by measuring the decrease in absorbance at its maximum wavelength. nih.goviwaponline.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps to identify the functional groups present in the degradation products, confirming the transformation of the original dye molecule. ijcmas.combibliotekanauki.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the isolated degradation products, helping to confirm their identity. arcjournals.org

The table below summarizes the application of these techniques in the study of dye degradation.

| Analytical Technique | Application |

| HPLC | Separation of degradation products. nih.gov |

| LC-MS / GC-MS | Identification and structural elucidation of intermediates. tandfonline.comjneonatalsurg.com |

| UV-Vis Spectrophotometry | Monitoring dye decolorization. iwaponline.com |

| FTIR | Identification of functional groups in degradation products. ijcmas.com |

| NMR | Detailed structural characterization of isolated products. arcjournals.org |

The combined use of these advanced analytical techniques is essential for a comprehensive understanding of the complex degradation pathways of Acid Red 4 and other azo dyes. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-MS/MS)

Liquid chromatography coupled with mass spectrometry is a powerful technique for separating and identifying non-volatile, polar, or thermally unstable degradation products in aqueous samples. semanticscholar.org For azo dyes, LC-MS is instrumental in identifying aromatic amines and other intermediates formed during degradation processes.

Despite its utility, specific studies detailing the degradation products of Acid Red 4 using LC-MS or LC-ESI-MS/MS are not readily found in the current body of scientific literature. While one study utilized textile dyed with Acid Red 4 as a positive control for an LC-MS method aimed at detecting banned aromatic amines after reductive cleavage, it did not aim to identify the full spectrum of degradation intermediates from a specific treatment process. chem-agilent.com Research on other azo dyes, such as Acid Red 337, has successfully used LC-MS to identify smaller aliphatic compounds following biodegradation, demonstrating the technique's capability for such analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a primary method for identifying volatile and semi-volatile organic compounds. For dye degradation analysis, it often requires a derivatization step to make the typically non-volatile amine products amenable to GC analysis.

A thorough review of scientific databases indicates a lack of studies that have applied GC-MS to identify the specific degradation products of Acid Red 4. While GC-MS has been effectively used to identify degradation intermediates of other dyes, such as C.I. Reactive Orange 16, which breaks down into naphthalene and benzene (B151609) derivatives, this specific analysis has not been published for Acid Red 4. mdpi.com

Spectroscopic Monitoring (UV-Vis, FTIR) of Structural Changes During Degradation

Spectroscopic methods are essential for monitoring the real-time progress of dye degradation by observing changes in its chemical structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used to monitor the decolorization of dye solutions. Acid Red 4 exhibits a characteristic maximum absorbance peak (λ-max) in the visible region at approximately 508-510 nm, which is attributed to its chromophoric azo bond (-N=N-) system. science.govaensiweb.com

During degradation processes, such as photocatalysis with titanium dioxide (TiO2), the intensity of this peak diminishes over time. This decrease in absorbance is a direct indicator of the breakdown of the chromophore, leading to the loss of color. science.gov Studies on the photocatalytic degradation of Acid Red 4 have effectively used UV-Vis spectra to quantify the decolorization efficiency and reaction kinetics. For instance, research has shown that under UV irradiation, the decolorization rate can be significantly enhanced by nanoparticle catalysts compared to microparticle catalysts. science.gov The rate of degradation has been observed to be dependent on parameters like catalyst concentration, UV intensity, and pH. aensiweb.comcore.ac.uk

The table below summarizes findings from UV-Vis spectroscopic monitoring of Acid Red 4 degradation.

| Degradation Method | Key Findings | λ-max (nm) | Reference |

| Photocatalysis (Immobilized TiO2) | Decolorization reached 88.6% after 2 hours with a nanofiber-nanoparticle composite catalyst. | 510 | science.gov |

| Adsorption (Activated Carbon) | The maximum adsorption capacity was determined by monitoring the decrease in dye concentration. | 508 | wvu.edu |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule and can track changes in chemical structure during degradation. An analysis of the original dye would show characteristic peaks for its sulfonic acid groups, hydroxyl groups, azo bond, and aromatic rings. As the dye degrades, the disappearance of these peaks and the appearance of new ones corresponding to intermediate products (like amines, carboxylic acids) can elucidate the degradation pathway.

However, specific studies applying FTIR to analyze the degradation products of Acid Red 4 are not available in the reviewed literature. Research on other dyes has shown that FTIR can confirm degradation by showing the disappearance of the azo bond peak (around 1600 cm⁻¹) and the emergence of new peaks indicating the formation of simpler aromatic or aliphatic compounds.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectrophotometric Methods for Quantitative and Qualitative Analysis

Spectrophotometry is a widely used technique for the analysis of food dyes like Acid Red 4 due to its simplicity, cost-effectiveness, and the strong molar absorption of these compounds. nih.govresearchgate.net This method is suitable for both quantitative and qualitative analysis in diverse food matrices. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for determining the concentration of Acid Red 4. pressbooks.pubtechnologynetworks.com The method is based on Beer-Lambert's law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the analyte in a solution. technologynetworks.comupi.edu To quantify an unknown sample, a calibration curve is typically created using standards of known concentrations. pressbooks.pub The absorbance spectrum of Acid Red 4 shows a characteristic maximum absorption peak (λmax), and measurements are often taken at this wavelength to ensure maximum sensitivity. upi.edu For instance, in one study, the λmax for Acid Red 4 was observed at 505.06 nm. nih.gov

The spectral properties of Acid Red 4, like many organic dyes, are influenced by the pH of the solution. mdpi.comnih.gov Changes in pH can cause shifts in the absorption wavelength maxima and intensities, a phenomenon that can be utilized for qualitative identification. nih.gov By comparing the spectra of a sample extract to a reference standard under acidic, neutral, and basic conditions, the identity of the dye can be confirmed. fda.gov Studies have shown that the color of a dye can change significantly with pH due to structural variations and different ionization states. uctm.edu For example, research on Allura Red AC has explored its pH-dependent behavior, recording UV-Vis absorption spectra at various pH levels to understand these changes. jfda-online.comresearchgate.net One study determined the pKa value of Allura Red to be 11.28 by analyzing its spectral variations across a pH range of 8.0 to 12.0. jfda-online.comresearchgate.netnih.gov

Table 1: pH-Dependent Spectral Data for Allura Red AC

| pH | Observation | Reference |

| 8.0 - 12.0 | Optimal range for observing spectral variations for pKa determination. | jfda-online.com |

| 11.28 | Determined pKa value based on spectral changes. | jfda-online.comresearchgate.netnih.gov |

This table summarizes key findings related to the pH-dependent spectral behavior of Allura Red AC.

Analyzing dyes in complex matrices like food and beverages can be challenging due to overlapping spectra from multiple components. iwaponline.com Multi-way analysis methods, such as Parallel Factor Analysis (PARAFAC), coupled with UV-Vis spectroscopy, offer a powerful solution to this problem. iwaponline.commdpi.com These chemometric techniques can deconstruct complex datasets into the individual contributions of each component, allowing for the quantification of the target analyte even in the presence of interfering substances without the need for prior separation steps. nih.govmdpi.com

A study successfully applied a three-way analysis based on pH-UV-Vis spectroscopy to quantify Allura Red in an energy drink. jfda-online.comnih.gov By collecting absorbance data at multiple pH levels, a three-way data array (wavelength × sample × pH) was created. The PARAFAC model then decomposed this data to extract the spectral and concentration profiles of Allura Red and the sample matrix. researchgate.netnih.gov This approach not only allowed for the accurate quantification of the dye, with recovery rates between 101.5% and 103.5% in spiked samples, but also enabled the determination of its pKa value. jfda-online.comresearchgate.netnih.gov This demonstrates the ability of multi-way analysis to handle complex sample matrices and provide both quantitative and qualitative information. mdpi.com

Table 2: Performance of PARAFAC Model for Allura Red Quantification

| Parameter | Value | Reference |

| Working Concentration Range | 0.8–19.2 µg/mL | jfda-online.comnih.gov |

| Added Recovery in Spiked Samples | 101.5% - 103.5% | jfda-online.comnih.gov |

| pKa Value Determined | 11.28 | jfda-online.comresearchgate.netnih.gov |

This table highlights the performance metrics of the PARAFAC model in the analysis of Allura Red.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and analysis of dyes, especially in complex mixtures. These methods provide high resolution and are often coupled with various detectors for sensitive and specific quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of synthetic dyes like Acid Red 4 in food products. nih.govresearchgate.net It is frequently used for the simultaneous determination of multiple dyes in a single run. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. nih.gov

A key advantage of HPLC is its compatibility with a range of detectors, with the Diode Array Detector (DAD) being particularly useful. hitachi-hightech.com A DAD, also known as a Photo-Diode Array (PDA) detector, can acquire the entire UV-Vis spectrum for each point in the chromatogram. fda.govhitachi-hightech.com This allows for the selection of the optimal detection wavelength for each dye in a mixture, enhancing sensitivity and enabling the comparison of the full spectrum of an unknown peak with that of a standard for more confident identification. hitachi-hightech.com For instance, an HPLC-DAD method was developed for the simultaneous analysis of six synthetic dyes, including Acid Red, demonstrating the power of this technique. hitachi-hightech.com Another study used Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, with PDA detection for the analysis of color additives in foods. fda.gov

Methods often involve a sample preparation step, such as solid-phase extraction (SPE), to clean up the sample and concentrate the analytes before HPLC analysis. nih.gov For example, a method for analyzing dyes in solid foods and beverages involved extraction with a water-alcohol mixture followed by cleanup on a polyamide SPE cartridge. nih.gov

Capillary Electrophoresis (CE) is another powerful separation technique used for the analysis of food dyes, including Acid Red 4. jfda-online.comresearchgate.net CE separates components based on their electrophoretic mobility in a narrow capillary, offering high efficiency and short analysis times. It is recognized as a valuable method for the quantitative analysis of Allura Red in commercial products. jfda-online.com

Thin-Layer Chromatography (TLC) is a simpler, more classical chromatographic technique that is also used for dye analysis. fda.gov While it may not offer the same resolution or quantitative precision as HPLC or CE, it serves as a useful tool for screening and identification, often as a complementary technique. fda.gov

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure and chemical bonding within a compound. These methods are valuable for characterizing the fundamental structure of Acid Red 4 and studying its interactions with other molecules.

In one study, FTIR spectroscopy was used to characterize iron oxide nanoparticles that were part of a catalytic system for the degradation of a similar azo dye, Acid Red 1. nih.gov The FTIR spectrum would reveal the characteristic vibrational modes of the functional groups present in the dye molecule. For example, analysis of the degradation products of Acid Red 1 using spectroscopy identified signals corresponding to C=O stretching in carboxylic acids and amides, C=C vibrations from aromatic rings, and peaks related to benzoic acid and phenol (B47542) groups. nih.gov While this study was on a related compound, the principles of using vibrational spectroscopy to identify functional groups and structural changes are directly applicable to Acid Red 4.

Raman spectroscopy offers complementary information to FTIR and was also used in the aforementioned study to confirm the composition and crystallographic phase of the nanoparticles involved in the dye's degradation. nih.gov This highlights how vibrational spectroscopy can be used not just to study the dye itself, but also its interactions and reactions within a system.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of Acid Red 4, FTIR analysis helps confirm its chemical structure by detecting the characteristic vibrational frequencies of its constituent groups. Studies on the adsorption of similar acid dyes onto various materials often use FTIR to track the interaction between the dye and the adsorbent.

When Acid Red dyes are adsorbed onto a material, new peaks appear in the adsorbent's spectrum, or existing peaks shift, confirming the presence of the dye. For instance, in the analysis of quaternized chitosan (B1678972) microspheres loaded with Acid Red 18, new peaks at 1210 cm⁻¹ and 1459 cm⁻¹ were attributed to the S=O stretching of the sulfonate group (SO₃) and the aromatic ring of the dye, respectively. deswater.com The azo bond (-N=N-) in mono-azo dyes typically shows identifiable vibrations between 1504 cm⁻¹ and 1555 cm⁻¹. bas.bg General analysis of azo dyes also identifies C-N stretching in aromatic compounds and vibrations from the aromatic C=C bonds. bas.bg The broad bands around 550 cm⁻¹ are often assigned to the Fe-O bonds in iron-based adsorbents used for dye removal. mdpi.com

Table 1: Representative FTIR Absorption Bands for Acid Red Dyes and Related Functional Groups

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| ~3400 | -OH and –NH stretching vibration | ajol.info |

| 1601 - 1484 | Aromatic C=C stretching | bas.bg |

| 1555 - 1504 | Azo group (-N=N-) stretching | bas.bg |

| ~1459 | Aromatic ring of the dye | deswater.com |

| 1382 - 1049 | C-N stretching | ajol.info |

| ~1210 | S=O stretching (from SO₃ group) | deswater.com |

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Raman spectroscopy provides detailed information about molecular vibrations, offering a spectral fingerprint for chemical identification. While standard Raman can be effective, its signal is often weak and can be obscured by fluorescence from sample matrices. wvu.edu For this reason, Surface-Enhanced Raman Scattering (SERS) is a particularly valuable technique for the analysis of dyes like Acid Red 4. SERS utilizes metallic nanostructures (typically silver or gold) to dramatically amplify the Raman signal of molecules adsorbed onto their surface.

In a Raman spectrum of a similar dye, Acid Red 1, a strong, broad peak at 1580 cm⁻¹ corresponds to the C=C vibration of the aromatic rings. nih.gov The azo group (N=N) signal was detected at 1353 cm⁻¹, while the C-N bond vibration was observed at 1330 cm⁻¹. nih.gov SERS has been successfully used for the ultrasensitive detection of various azo dyes. researchgate.netrsc.org The technique allows for the detection of dye degradation products, as intermediates can be identified by their unique SERS signals. nih.gov For example, during the degradation of Acid Red 1, SERS detected the emergence of signals for carboxylic acid (1747 cm⁻¹), amide groups (1660 cm⁻¹), and benzoic acid (1291 cm⁻¹). nih.gov The choice of laser excitation wavelength is critical, with 532 nm often being selected to balance signal enhancement and fluorescence interference. rsc.org

Table 2: Key Raman and SERS Peaks for Related Acid Red Dyes

| Wavenumber (cm⁻¹) | Functional Group / Vibration Assignment | Technique | Reference |

|---|---|---|---|

| 1580 cm⁻¹ | C=C of aromatic rings | Raman | nih.gov |

| 1353 cm⁻¹ | Azo group (-N=N-) | Raman | nih.gov |

| 1330 cm⁻¹ | Aromatic ring C-N bond | Raman | nih.gov |

| 1156 cm⁻¹ | Sulfate (B86663) group (S=O) | Raman | nih.gov |

| 1747 cm⁻¹ | C=O from carboxylic acid (degradation product) | SERS | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Through ¹H (proton) and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in a molecule can be mapped, allowing for the precise determination of its connectivity and stereochemistry.

While specific NMR spectral data for Acid Red 4 is not detailed in the surveyed literature, the methodology for analyzing similar azo dyes is well-established. researchgate.net The ¹H NMR spectrum provides information on the number and type of protons; for an azo dye, this would include distinct signals for the protons on the different aromatic rings. nih.gov The chemical shifts and splitting patterns of these aromatic protons would confirm their substitution patterns. researchgate.net

Furthermore, many azo dyes with hydroxyl groups ortho to the azo linkage can exist in an equilibrium between azo and hydrazone tautomeric forms. emerald.com ¹H NMR is crucial for studying this phenomenon, as the hydrazone form typically displays a highly deshielded proton signal between 14 and 16 ppm, indicative of an intramolecular hydrogen bond, which would be absent in the azo form. emerald.comdigitellinc.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms, including quaternary carbons that lack attached protons. nih.gov The chemical shifts in the ¹³C spectrum would confirm the presence of aromatic rings (typically 110-160 ppm) and identify carbons bonded to heteroatoms like nitrogen or oxygen. rsc.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), allowing for the unambiguous assembly of the molecular structure from its constituent parts. digitellinc.com

Material Characterization Techniques for Adsorbents and Catalysts

The efficiency of removing Acid Red 4 from wastewater is highly dependent on the physical and chemical properties of the adsorbents or catalysts used. Techniques such as SEM, XRD, and BET analysis are critical for characterizing these materials.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of materials at high magnification. In the study of adsorbents for Acid Red 4 removal, SEM images reveal crucial information about the material's suitability for dye capture.

For example, studies on activated carbon derived from acrylic waste for Acid Red removal showed that higher carbonization temperatures led to increased surface roughness and a more porous structure, which is favorable for adsorption. confer.cz Similarly, SEM analysis of activated carbon from Paulownia tomentosa wood showed a rough surface with irregular channels where dye molecules could be trapped. mdpi.com When characterizing different chitosan morphologies for the removal of Acid Red 27, SEM images distinguished between the porous, 3D network of an aerogel, the rough and irregular particles of a powder, and the smooth, uniform surface of electrospun nanofibers. mdpi.com

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. The resulting diffraction pattern provides information on the phase composition (e.g., identifying specific minerals or oxides) and the degree of crystallinity (amorphous vs. crystalline).

In studies involving adsorbents and catalysts for acid red dye removal, XRD is used to characterize the material's structure. For instance, in the preparation of an Fe₃O₄@AC catalyst for the degradation of Acid Red 73, XRD patterns confirmed the presence of amorphous carbon (broad peaks at 25° and 44°) and a graphitized fraction (sharp peak at 26.1°). researchgate.net In a study on TiO₂/Zeolite nanocomposites for degrading Acid Red 18, XRD patterns confirmed the successful blending of the two components. jwent.netjwent.net Similarly, for iron-based composites used to remove Acid Red 66, XRD identified specific iron oxide phases like hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄) by their characteristic diffraction peaks. nih.gov

Table 3: Representative XRD Peaks for a Magnetite (Fe₃O₄) Adsorbent

| 2θ (degrees) | Crystallographic Plane | Reference |

|---|---|---|

| 30.2° | (220) | nih.gov |

| 35.4° | (311) | nih.gov |

| 43.4° | (400) | nih.gov |

| 56.9° | (511) | nih.gov |

The Brunauer–Emmett–Teller (BET) method is a critical technique for measuring the specific surface area of a porous material, a key factor in its adsorption capacity. The analysis also provides data on pore volume and average pore diameter. A higher surface area generally offers more active sites for dye molecules to bind, leading to more efficient removal.

Various materials used for the adsorption of acid red dyes have been characterized using BET analysis. For example, in a comparative study of different chitosan adsorbents, the specific surface areas varied significantly, from 2.2 m²/g for a powder form to 74.6 m²/g for a hydrogel, highlighting the impact of morphology on surface properties. mdpi.com An adsorbent made from sunflower stalks, used for removing Acid Red 114, was found to have a surface area of 7.17 m²/g and was classified as mesoporous. scirp.org Iron-based composites for removing Acid Red 66 showed a BET surface area of 163 m²/g. nih.gov These values are crucial for comparing the potential effectiveness of different adsorbent materials.

Table 4: Comparison of BET Surface Area for Various Adsorbents Used in Acid Red Dye Removal

| Adsorbent Material | Target Dye | BET Surface Area (m²/g) | Pore Diameter (nm) | Reference |

|---|---|---|---|---|

| Chitosan Hydrogel (CSH) | Acid Red 27 | 74.6 | - | mdpi.com |

| Chitosan Aerogel (CSA) | Acid Red 27 | 9.6 | - | mdpi.com |

| Chitosan Powder (CSP) | Acid Red 27 | 2.2 | - | mdpi.com |

| Chitosan Nanofiber (CSEN) | Acid Red 27 | 32.4 | - | mdpi.com |

| Quaternized Chitosan Microspheres | Acid Red 18 | 4.45 | 500 | deswater.com |

| Iron-based Composite (Fe) | Acid Red 66 | 163 | - | nih.gov |

| Sunflower Stalk | Acid Red 114 | 7.17 | 15.78 | scirp.org |

Cyclic Voltammetry for Electrochemical Properties of Dyes and Electrodes

Cyclic voltammetry (CV) is a potent and widely used electroanalytical technique for investigating the redox properties of chemical species, including azo dyes like Acid Red 4. This method involves applying a linearly cycling potential ramp to a working electrode and measuring the resulting current. The generated plot of current versus potential, known as a cyclic voltammogram, provides critical information about the electrochemical behavior of the analyte, such as its oxidation and reduction potentials, the stability of its redox products, and the kinetics of electron transfer reactions.

For azo dyes, the primary electroactive moiety is the azo group (-N=N-). The electrochemical reduction of this group is a fundamental process that has been extensively studied. Generally, this reduction is an irreversible process involving the cleavage of the nitrogen-nitrogen double bond to form corresponding amine compounds. materialsciencejournal.org The potential at which this occurs and the precise mechanism are highly dependent on factors such as the dye's molecular structure, the pH of the supporting electrolyte, and the material of the working electrode. materialsciencejournal.orgmdpi.com

While detailed studies focusing exclusively on the cyclic voltammetry of Acid Red 4 (C.I. 14710) are not extensively documented in publicly available literature, the electrochemical characteristics of structurally similar acid red dyes provide significant insight into its expected behavior. These studies often involve the use of the dye itself as the analyte or as a monomer for creating chemically modified electrodes.

Research Findings from Related Azo Dyes

Research on related acid red azo dyes demonstrates how cyclic voltammetry is employed to characterize their electrochemical nature.